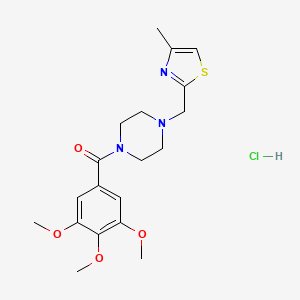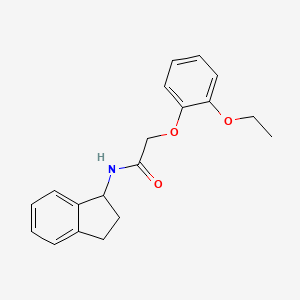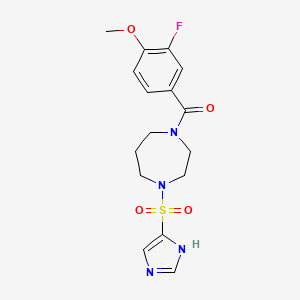![molecular formula C13H19FN2O4S B2596678 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2411246-19-8](/img/structure/B2596678.png)
4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride is a chemical compound with the molecular formula C13H19FN2O4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperazine, followed by sulfonylation with sulfonyl fluoride. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
-
Step 1: Formation of 3,4-Dimethoxybenzylpiperazine
- React 3,4-dimethoxybenzyl chloride with piperazine in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane).
- The reaction mixture is stirred at room temperature for several hours until the formation of 3,4-dimethoxybenzylpiperazine is complete.
-
Step 2: Sulfonylation
- The resulting 3,4-dimethoxybenzylpiperazine is then reacted with sulfonyl fluoride in the presence of a base (e.g., triethylamine) to yield this compound.
- The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
-
Nucleophilic Substitution Reactions
- The sulfonyl fluoride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
-
Oxidation and Reduction Reactions
- The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones. Reduction reactions may also occur, reducing the sulfonyl fluoride group to a sulfonamide.
-
Hydrolysis
- The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, dichloromethane, room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted piperazine derivatives.
Oxidation: Quinone derivatives.
Reduction: Sulfonamide derivatives.
Hydrolysis: Sulfonic acid derivatives.
Applications De Recherche Scientifique
4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride has several scientific research applications, including:
-
Medicinal Chemistry
- The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its piperazine moiety is a common structural motif in many drugs.
-
Biological Studies
- It is used in biological studies to investigate the effects of piperazine derivatives on cellular processes. The compound’s ability to interact with biological targets makes it valuable in drug discovery and development.
-
Chemical Biology
- The compound is employed in chemical biology to study enzyme inhibition and protein modification. Its sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins.
-
Industrial Applications
- In industry, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride involves its interaction with biological targets, primarily through covalent modification. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, or cysteine. This covalent modification can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl chloride
- 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonamide
- 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonic acid
Uniqueness
4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts high reactivity and specificity in covalent modification of biological targets. This makes it particularly useful in enzyme inhibition studies and protein labeling applications. Compared to its sulfonyl chloride and sulfonamide counterparts, the sulfonyl fluoride group offers greater stability and reactivity under physiological conditions.
Propriétés
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S/c1-19-12-4-3-11(9-13(12)20-2)10-15-5-7-16(8-6-15)21(14,17)18/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMMUGLWORFNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-hydroxy-2-methylpropan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2596601.png)
![1-(1-benzothiophen-3-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol](/img/structure/B2596603.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2596604.png)
![ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2596605.png)


![2-(ETHANESULFONYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2596615.png)



